Methyl 5,5,7,7-tetramethyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
The compound is a derivative of isoxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The specific compound you mentioned has additional functional groups and rings attached to it, which could significantly alter its properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include an isoxazole ring and a tetrahydrothieno[2,3-c]pyridine ring. These rings, along with the various substituents, would likely have a significant impact on the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the isoxazole and tetrahydrothieno[2,3-c]pyridine rings, as well as the various substituents. Isoxazoles are known to participate in a variety of reactions, including cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the isoxazole and tetrahydrothieno[2,3-c]pyridine rings, as well as the various substituents, would likely affect its solubility, stability, and reactivity .Scientific Research Applications
Anticancer Properties
The isoxazole scaffold has been explored for its potential as an anticancer agent. Researchers have synthesized derivatives with modifications on the isoxazole ring, including our compound of interest. These derivatives exhibit cytotoxic effects against cancer cells, making them promising candidates for further investigation in cancer therapy .
Antimicrobial Activity
The methyl-substituted isoxazole moiety contributes to antimicrobial properties. Studies have demonstrated that certain isoxazole derivatives inhibit microbial growth, including bacteria and fungi. Our compound may serve as a lead structure for developing novel antimicrobial agents .
Immunosuppressive Effects
Isoxazole derivatives have shown immunosuppressive activity. By modulating immune responses, these compounds could find applications in autoimmune diseases or organ transplantation. The unique structural features of our compound may enhance its immunomodulatory effects .
Neuroprotective Potential
The isoxazole ring system has attracted attention in neuroprotection research. Compounds with similar structures have exhibited neuroprotective effects, potentially mitigating neurodegenerative diseases. Our compound’s specific substitution pattern may contribute to its neuroprotective properties .
Inhibitors of Kinases and Signaling Pathways
The methylisoxazole-carboxamido group could play a crucial role in inhibiting kinases or interfering with signaling pathways. Researchers have explored isoxazole derivatives as kinase inhibitors, targeting specific cellular processes. Our compound might exhibit similar kinase inhibition properties .
ERK (Extracellular Signal-Regulated Kinase) Modulation
ERK, a key player in cell signaling, is associated with various diseases. Isoxazole derivatives have been investigated as potential ERK modulators. Our compound’s unique structure may influence ERK activity, making it relevant for therapeutic interventions .
Future Directions
properties
IUPAC Name |
methyl 5,5,7,7-tetramethyl-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S.ClH/c1-9-7-11(25-20-9)14(22)19-15-12(16(23)24-6)10-8-17(2,3)21-18(4,5)13(10)26-15;/h7,21H,8H2,1-6H3,(H,19,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHGIYLOGOSBEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,5,7,7-tetramethyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride |
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